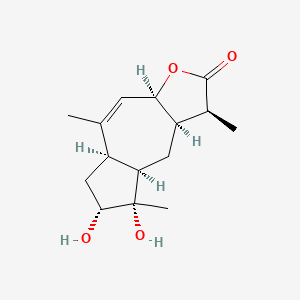

Carolenalin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1S,3aS,5aR,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,15-/m0/s1 |

InChI Key |

XXFLOPBDRWUQBW-IJNXQFBFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@H]3[C@@H](C[C@H]([C@@]3(C)O)O)C(=C[C@H]2OC1=O)C |

Canonical SMILES |

CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |

Synonyms |

carolenalin |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Chemodiversity of Carolenalin

Methodologies for Extraction and Purification from Biological Sources

The isolation of natural compounds from plant material typically involves initial extraction steps followed by various purification techniques to obtain the target compound in a pure form. While specific detailed protocols for Carolenalin's extraction and purification are not extensively detailed in the search results, the general methodologies for isolating natural products, particularly sesquiterpene lactones from plants, provide insight.

Common approaches for the isolation of plant metabolites include initial processing of the raw material, such as drying and grinding, followed by extraction using suitable solvents. researchgate.net The choice of solvent depends on the polarity of the target compound. For sesquiterpene lactones, which are generally lipophilic, organic solvents are commonly employed.

Purification of the crude extract is a crucial step to separate the target compound from other co-extracted substances. This process often requires expertise and knowledge of the physicochemical properties of the compound and the materials used for purification. researchgate.net Chromatographic techniques are widely used for purification. These can include:

Column Chromatography: Utilizing various stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases to separate compounds based on differences in polarity or adsorption.

High-Performance Liquid Chromatography (HPLC): A more advanced chromatographic technique offering higher resolution and efficiency, often used in reverse-phase mode for separating relatively nonpolar compounds like sesquiterpene lactones. nih.gov

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of purification and assessing the purity of fractions.

Precipitation methods can also be employed in the initial stages of purification, particularly for removing bulk impurities from crude extracts. nih.govmdpi.comijbiotech.com

Advanced Spectroscopic and Spectrometric Techniques for De Novo Structural Elucidation

Determining the chemical structure of a novel natural product requires the application of advanced analytical techniques that can provide detailed information about the molecular formula, connectivity of atoms, and their spatial arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools in this process. researchgate.netnih.govanu.edu.auclariant.commestrelab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the types, numbers, and connectivity of atoms, particularly hydrogen and carbon. anu.edu.auclariant.comlibretexts.orguzh.ch For de novo structural elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. mdpi.commagritek.com

¹H NMR Spectroscopy: Provides information on the different types of protons in the molecule, their chemical environments (chemical shifts), their relative numbers (integrals), and their coupling interactions with neighboring protons (splitting patterns and coupling constants). libretexts.orgmdpi.commagritek.com

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule and their chemical environments (chemical shifts). libretexts.orgmdpi.commagritek.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl, methylene, methine, and quaternary carbons.

2D NMR Spectroscopy: Provides crucial connectivity information.

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through typically 2 or 3 bonds. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached. mdpi.commagritek.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two or more bonds, which is particularly useful for establishing connectivity across quaternary carbons and between different parts of the molecule. mdpi.commagritek.com

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about spatial proximity between protons, regardless of the number of bonds separating them. This is vital for determining the relative stereochemistry and conformation of the molecule. uzh.chmagritek.comresearchgate.netembl-hamburg.de

By analyzing the chemical shifts, coupling constants, and correlation patterns from these NMR experiments, researchers can piece together the carbon-hydrogen framework and functional group positions, leading to a proposed structure. libretexts.orgmdpi.com

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the molecular formula and identifying structural subunits. researchgate.netanu.edu.auclariant.com

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition (molecular formula) of the intact molecule (molecular ion) or its fragments.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion or a selected precursor ion and analyzing the resulting fragment ions. acs.orgbiorxiv.orgnih.govuab.edudtic.mil The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways. Analyzing the masses of the fragment ions and their relationships can provide clues about the connectivity and presence of specific functional groups or substructures within the molecule. uab.edudtic.mil Different ionization techniques (e.g., Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)) and fragmentation methods (e.g., Collision-Induced Dissociation (CID)) can be used depending on the nature of the compound and the information required. nih.govuab.edudtic.mil

The combination of HRMS for molecular formula determination and MS/MS for fragmentation analysis provides complementary information to NMR spectroscopy, aiding significantly in the de novo structural elucidation of complex natural products.

X-ray Crystallography in Definitive Stereochemical Determination (e.g., This compound (B1227965) Monoacetate)

While NMR and MS are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. nih.govanu.edu.aunih.govwikipedia.orglibretexts.orgresearchgate.net

X-ray crystallography involves obtaining a single crystal of the compound and exposing it to a beam of X-rays. wikipedia.orglibretexts.org The X-rays diffract in a pattern that is unique to the arrangement of atoms in the crystal lattice. wikipedia.orglibretexts.org By measuring the angles and intensities of the diffracted X-rays, a crystallographer can computationally reconstruct a three-dimensional electron density map, from which the positions of the atoms and their connectivity can be determined with high precision. wikipedia.orglibretexts.org

Crucially, X-ray crystallography can unambiguously determine the relative configuration of all stereogenic centers in the molecule. nih.gov Furthermore, by utilizing anomalous dispersion (scattering) of X-rays, particularly when a heavy atom is present in the molecule or a derivative, the absolute configuration (the R or S assignment at each chiral center) can be determined without the need for comparison to a known standard. nih.govresearchgate.netacs.org

In the case of this compound, X-ray crystallography of a derivative, this compound monoacetate, was instrumental in the revision of its stereochemistry. acs.orgresearchgate.netresearchgate.netdntb.gov.ua This highlights the critical role of crystallography in confirming or correcting structural assignments made by other spectroscopic methods, especially for complex molecules with multiple stereocenters. nih.govresearchgate.net

Stereochemical Analysis and Revision of this compound and Related Analogues

The initial determination of the stereochemistry of natural products based solely on spectroscopic data can sometimes be incorrect, necessitating revision through more definitive methods like X-ray crystallography or synthesis of stereoisomers. nih.govnih.govrsc.orgrsc.org

For this compound and its related analogue carolenin, the stereochemistry was initially proposed based on spectroscopic data. However, the crystal structure analysis of this compound monoacetate led to a revision of the previously assigned stereochemistry of both this compound and carolenin. acs.orgresearchgate.netresearchgate.netdntb.gov.ua This underscores the importance of obtaining crystallographic data whenever possible to confirm stereochemical assignments, especially for complex natural products with multiple chiral centers. The specific details of the initial and revised stereochemical assignments would typically involve comparing the proposed 3D arrangement of atoms with the electron density map obtained from the X-ray diffraction data.

Identification and Profiling of Naturally Occurring this compound Derivatives and Biogenetic Analogues

Natural products often occur in nature as a family of related compounds, including derivatives and biogenetic analogues that share a common biosynthetic pathway. Identifying and profiling these related compounds is important for understanding the plant's metabolism and the potential range of bioactivity within the compound class.

This compound was isolated from Helenium autumnale alongside carolenin, indicating that these two guaianolides are found together in this plant source. acs.orgacs.org The co-occurrence of this compound and carolenin suggests a common biogenetic origin from a sesquiterpene precursor.

While detailed profiling of all naturally occurring this compound derivatives is not provided in the search results, the identification of carolenin as a co-occurring guaianolide highlights the potential for other structurally similar compounds to be present in Helenium autumnale or related plant species. acs.orgacs.org The study of biogenetic pathways of sesquiterpene lactones in Asteraceae plants, the family to which Helenium autumnale belongs, can provide insights into the types of derivatives and analogues that might be expected. slideheaven.com These can include variations in oxidation state, hydroxylation patterns, esterification with different organic acids, or modifications of the lactone ring.

Future research involving comprehensive chromatographic and spectroscopic analysis of extracts from Helenium autumnale and related species could lead to the identification and structural characterization of additional this compound derivatives and biogenetic analogues, contributing to a more complete understanding of the natural chemodiversity of this class of compounds.

Chemical Synthesis and Analog Design Strategies for Carolenalin

Retrosynthetic Analysis Towards Complex Guaianolide Scaffolds

A retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is broken down into simpler, commercially available starting materials through a series of logical "disconnections." wikipedia.org For a complex molecule like Carolenalin (B1227965), a guaianolide, this analysis is crucial for planning an efficient synthetic route.

The core of this compound is a hydroazulene skeleton, a seven-membered ring fused to a five-membered ring, which is characteristic of guaianolides. A primary disconnection in a retrosynthetic analysis of this compound would likely target the lactone ring, a common feature in this class of compounds. This could lead to a hydroxy-acid precursor, which could be further simplified.

Key bond disconnections would aim to break down the fused ring system into more manageable cyclic or acyclic precursors. Strategic disconnections often occur at points of high functionality or at branch points to maximize simplification. youtube.com For the guaianolide scaffold, a common strategy involves disconnecting the seven-membered ring to a more readily synthesized cyclopentane (B165970) derivative.

Total Synthesis Approaches to this compound and its Core Structures

Key Synthetic Transformations and Methodological Advancements

The construction of the this compound molecule would necessitate a range of powerful and selective chemical reactions. Key transformations would likely include:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and could be employed in the synthesis of a precursor to the seven-membered ring of the guaianolide core. youtube.com

Ring-Closing Metathesis (RCM): This reaction has become a cornerstone of modern organic synthesis for the formation of medium to large rings and would be a prime candidate for the construction of the seven-membered ring in this compound.

Aldol (B89426) Reactions: To build up the carbon skeleton and introduce hydroxyl groups with specific stereochemistry, various aldol reactions would be indispensable. youtube.com

Oxidation and Reduction Reactions: A variety of selective oxidation and reduction methods would be required to install and modify the various oxygen-containing functional groups in this compound.

Stereoselective and Enantioselective Synthetic Routes

This compound possesses multiple stereocenters, meaning its atoms are arranged in a specific three-dimensional orientation. A successful total synthesis must control the stereochemistry at each of these centers. This can be achieved through stereoselective reactions, which favor the formation of one stereoisomer over others. youtube.comnih.govmdpi.comnih.gov

Enantioselective synthesis, which produces a single enantiomer (one of two mirror-image forms of a chiral molecule), is a major goal of modern organic synthesis. youtube.com This is often accomplished using chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For a synthesis of this compound, an enantioselective approach would be crucial to obtain the naturally occurring form of the molecule.

Semisynthetic Modification of Natural this compound

Semisynthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. This approach is often used to explore the structure-activity relationships of a natural product or to create analogues with improved properties. Given that this compound can be isolated from natural sources, it is conceivable that semisynthetic modifications could be performed. However, there are no published reports detailing such work. Potential modifications could target the hydroxyl group or the lactone ring to probe their importance for any biological activity.

Rational Design and Synthesis of Chemically Modified this compound Analogues for Research

The rational design of analogues involves creating new molecules based on the structure of a parent compound with the aim of enhancing or modifying its properties. nih.govnih.gov In the absence of a total synthesis of this compound, the design and synthesis of its analogues remain a theoretical exercise.

Should a synthetic route be established, researchers could design analogues to investigate the role of different functional groups. For example, analogues could be synthesized where the hydroxyl group is removed or replaced, or where the stereochemistry at certain centers is inverted. The synthesis of such analogues would follow similar synthetic strategies as the total synthesis of the natural product itself, with modifications to the starting materials or reaction conditions to introduce the desired structural changes.

Biosynthetic Pathways and Enzymatic Mechanisms of Carolenalin Production

Elucidation of Early Precursor Incorporation and Metabolic Fates

Specific research detailing the incorporation of early precursors and their metabolic fates specifically in the context of Carolenalin (B1227965) biosynthesis was not identified in the search results. Generally, sesquiterpenes originate from farnesyl pyrophosphate (FPP).

Identification and Characterization of Key Biosynthetic Enzymes

The specific enzymes catalyzing the conversion of general sesquiterpene precursors to this compound have not been identified and characterized in the provided search results. The biosynthesis of sesquiterpene lactones often involves sesquiterpene synthases, which form the core cyclic structure (such as germacrene A, a common precursor to many sesquiterpenes), and downstream modifying enzymes like cytochrome P450 monooxygenases and dehydrogenases responsible for oxidation, hydroxylation, and lactone ring formation. Intermediates like germacrolide epoxides have been proposed as precursors in the biosynthesis of certain guaianolides, a class to which this compound belongs. However, the specific enzymes involved in these steps for this compound remain to be elucidated based on the search results.

Mechanistic Studies of Enzymatic Transformations in this compound Biosynthesis

Detailed mechanistic studies of the enzymatic transformations specifically involved in the biosynthesis of this compound were not found. While general principles of enzymatic catalysis in natural product biosynthesis, including terpene cyclization and oxidative modifications, are known, the precise reaction mechanisms catalyzed by enzymes specific to the this compound pathway are not described in the search results.

Genetic and Molecular Basis of Biosynthetic Gene Clusters in Producing Organisms

Information regarding the genetic and molecular basis of biosynthetic gene clusters responsible for this compound production in Helenium autumnale was not available in the search results. Biosynthetic genes for specialized metabolites in plants are often clustered in genomes, facilitating coordinated regulation and metabolic channeling. However, the specific genes and their organization for this compound biosynthesis have not been reported based on the conducted searches.

Molecular and Cellular Mechanisms of Action of Carolenalin Non Clinical Perspective

Identification and Validation of Molecular Targets (e.g., Receptors, Enzymes, Protein Targets)

Based on the available research, specific molecular targets directly and definitively identified and validated for Carolenalin (B1227965) have not been detailed in the examined literature. While sesquiterpene lactones as a class are known to interact with various biological molecules, the precise targets of this compound require further dedicated investigation. One study notes that the underlying mechanisms of toxicity for secondary metabolites from Iva mucronata, which contains this compound, warrant further research. dntb.gov.ua

Quantitative Binding Studies and Ligand-Target Interaction Analysis

Detailed quantitative binding studies and ligand-target interaction analyses specifically for this compound were not found within the scope of the conducted searches. Such studies are crucial for understanding the affinity and specificity of a compound's interaction with its molecular targets. The absence of this data in the retrieved literature indicates a need for future research to elucidate these aspects of this compound's activity.

Modulation of Intracellular Signaling Pathways and Second Messenger Systems

Information regarding the specific modulation of intracellular signaling pathways and second messenger systems by this compound is limited in the available research. While various natural compounds are known to influence complex cellular signaling networks, the direct effects of this compound on these pathways have not been extensively reported in the examined literature. Research on other compounds or general cell death mechanisms highlights the complexity of these systems, but does not provide specific insights into this compound's interactions. nih.govpromega.denih.govnih.govuniklinik-freiburg.demdanderson.org

Impact on Gene Expression Profiles and Protein Synthesis Regulation

The impact of this compound on gene expression profiles and protein synthesis regulation has not been specifically detailed in the search results. Studies investigating the full spectrum of a compound's biological effects often include analyses of transcriptional and translational changes. The lack of such data in the retrieved literature suggests that comprehensive studies on this compound's influence on gene expression and protein synthesis are yet to be widely reported.

Effects on Specific Cellular Processes in In Vitro Research Models

In vitro research models have provided some insights into the effects of this compound-containing extracts on cellular processes.

Cellular Proliferation and Viability Modulation

Studies investigating the biological activities of secondary metabolites from Iva mucronata, a plant known to contain this compound, have reported in vitro cytotoxicity. Moderate cytotoxicity was observed against VERO, FaDu, and HeLa cell lines, with reported CC50 values ranging between 91.6 and 101.7 µg/mL. dntb.gov.ua Furthermore, selective antineoplastic activity was noted in RKO cells, exhibiting a lower CC50 value of 54.5 µg/mL. dntb.gov.ua This suggests that compounds present in Iva mucronata, potentially including this compound, can modulate the viability and proliferation of different cell lines in vitro.

Here is a summary of the in vitro cytotoxicity data for Iva mucronata secondary metabolites, which include this compound:

| Cell Line | CC50 (µg/mL) |

| VERO | 91.6 |

| FaDu | 101.7 |

| HeLa | 91.6 |

| RKO | 54.5 |

Note: This data is for secondary metabolites from Iva mucronata, which contains this compound, and may not be solely attributable to this compound.

Induction of Apoptosis or Autophagy Pathways

While cytotoxicity, as observed in the in vitro studies of Iva mucronata metabolites, can result from various mechanisms including apoptosis and autophagy, the specific induction of these pathways by this compound has not been explicitly demonstrated in the examined literature. dntb.gov.uapromega.denih.govnih.govuniklinik-freiburg.demdanderson.org Further research is required to determine the precise mechanisms of cell death mediated by this compound, including whether it specifically induces apoptosis or autophagy pathways in susceptible cells.

Modulation of Inflammatory Responses and Cytokine Production

Inflammation is a complex biological response involving various cellular and molecular events, including the production and release of cytokines and chemokines. These signaling molecules play critical roles in initiating, amplifying, and resolving inflammatory processes. Modulation of cytokine production is a key target for anti-inflammatory agents.

While specific research detailing this compound's direct effects on inflammatory responses or cytokine production was not extensively found, sesquiterpene lactones as a class are recognized for possessing anti-inflammatory properties. The mechanisms by which sesquiterpene lactones exert anti-inflammatory effects can vary but often involve interference with signaling pathways that regulate the expression of pro-inflammatory mediators. For instance, the cholinergic anti-inflammatory pathway, a neural circuit that modulates the innate immune response, involves the interaction of acetylcholine (B1216132) with nicotinic acetylcholine receptors (nAChRs) on immune cells, leading to the inhibition of pro-inflammatory cytokine release and promotion of anti-inflammatory cytokine release. General anti-inflammatory mechanisms can involve modulating the production of cytokines such as TNF-α, IL-1β, IL-6, and IL-10.

Further research is needed to elucidate the specific molecular targets and pathways through which this compound, as a sesquiterpene lactone, might influence inflammatory responses and modulate cytokine production.

Regulation of Cellular Contractility and Ion Channel Activity (e.g., Calcium Signaling)

Cellular contractility, particularly in muscle tissues, is a process tightly regulated by intracellular signaling pathways, prominently featuring calcium ions. Changes in intracellular calcium concentration, mediated by the influx through ion channels and release from intracellular stores, are crucial for initiating and controlling contractile responses. Ion channels, including calcium and potassium channels, are integral to regulating cellular electrical activity and ion flux across cell membranes.

Studies on extracts containing sesquiterpenes have indicated potential effects on cellular contractility. For example, an extract from Hydrodictyon reticulatum, containing sesquiterpenes, was observed to reduce contractions induced by various agonists, including acetylcholine, histamine, and barium chloride, in isolated rat ileum preparations. These findings suggest that components within the extract, potentially including sesquiterpenes, may interfere with the mechanisms underlying smooth muscle contraction. The proposed mechanisms included interference with calcium mobilization from intracellular stores or interaction with regulatory proteins involved in the calcium-signaling pathway.

While this study provides an indication of the potential for sesquiterpenes to affect contractility and calcium signaling, direct experimental data specifically demonstrating this compound's interaction with particular ion channels or its precise effects on calcium dynamics in various cell types were not extensively available in the search results. The regulation of cellular contractility and ion channel activity by sesquiterpenes is an area that warrants further investigation to define the specific role and mechanisms of compounds like this compound.

The table below summarizes some of the research findings related to the effects of a sesquiterpene-containing extract on induced contractions:

| Agonist Used | Effect on Contraction (Isolated Rat Ileum) | Potential Mechanism Suggested | Source |

| Acetylcholine | Reduced Contraction | Interference with calcium mobilization/signaling | |

| Histamine | Reduced Contraction | Interference with calcium mobilization/signaling | |

| Barium Chloride | Reduced Contraction | Interference with calcium mobilization/signaling |

This data, while not specific to isolated this compound, supports the hypothesis that sesquiterpenes can influence cellular contractility, potentially through modulating calcium signaling pathways.

Biological Activity Profiling of Carolenalin in Academic Research Models

In Vitro Biological Activity Screening and Phenotypic Assays

In vitro studies are fundamental in the initial screening of compounds, providing controlled environments to assess direct interactions with biological targets and cellular processes.

Antioxidant Activity Investigations in Cell-Free and Cellular Systems

Anti-inflammatory Effects in Immune Cell Models

Research into anti-inflammatory effects often involves in vitro studies using immune cells, such as macrophages. These models are stimulated with inflammatory agents, like lipopolysaccharide (LPS), to mimic inflammatory responses mdpi.comnih.gov. The ability of a compound to mitigate this response is assessed by measuring the reduction in pro-inflammatory mediators, including cytokines (e.g., IL-1β, IL-6, TNF-α), prostaglandins (B1171923) (e.g., PGE2), and nitric oxide (NO) mdpi.commdpi.comfrontiersin.org. While carolenalin (B1227965) and related sesquiterpene lactones are sometimes investigated for anti-inflammatory properties ontosight.ai, specific findings detailing this compound's effects on inflammatory markers in immune cell models were not prominently found in the search results. Research on other natural extracts in these models has shown the potential to downregulate the production of these inflammatory molecules mdpi.com.

Antimicrobial Activity against Pathogenic Microorganisms

Assessing antimicrobial activity involves testing a compound's efficacy against various pathogenic microorganisms, including bacteria and fungi, using in vitro assays to determine inhibitory or killing concentrations mdpi.com. Structure-activity relationships among different sesquiterpene lactones have been explored in the context of their antimicrobial properties acs.orgdntb.gov.ua. While antimicrobial activity is a known area of investigation for sesquiterpene lactones dntb.gov.ua, specific data detailing this compound's activity spectrum or potency against particular pathogenic microorganisms were not provided in the search results. Studies on other compound classes, such as flavonoids, have indicated antibacterial mechanisms involving the disruption of bacterial cell membranes mdpi.com.

Modulation of Smooth Muscle Contraction in Ex Vivo Tissue Preparations

Ex vivo studies using isolated smooth muscle tissues are valuable for examining the direct effects of a compound on muscle contractility and relaxation cvphysiology.comnih.govneuroyates.comcsun.edu. These preparations allow for controlled experiments to understand how a substance influences the complex physiological processes governing smooth muscle function, which are vital for regulating various bodily functions, including vascular tone and gastrointestinal motility csun.edu. Smooth muscle contraction is regulated by intracellular calcium levels and the interaction of contractile proteins cvphysiology.comneuroyates.com. Although the principles and methods for studying smooth muscle modulation ex vivo are well-established cvphysiology.comnih.govneuroyates.com, specific research findings on how this compound affects smooth muscle contraction in these isolated tissue models were not detailed in the provided search results.

Evaluation in Relevant In Vivo Preclinical Models for Mechanistic Insights (Excluding Therapeutic Efficacy in Humans)

In vivo preclinical models, primarily utilizing animal subjects, are employed to investigate the biological effects of compounds within the complexity of a living organism. These studies are crucial for understanding pharmacodynamics and gaining mechanistic insights.

Pharmacodynamic Profiling in Animal Models

Pharmacodynamic (PD) profiling in animal models investigates the relationship between a compound's exposure and its resulting biological effects catapult.org.ukallucent.comnih.gov. These studies are essential for understanding how a compound interacts with its targets and influences physiological processes in vivo catapult.org.ukallucent.com. Animal models serve as important tools in preclinical research to evaluate the activity and potential mechanisms of action of investigational compounds allucent.comnih.govmdpi.com. While pharmacodynamic studies are a standard component of preclinical assessment for many compounds catapult.org.ukallucent.comnih.gov, specific detailed information or data tables outlining the pharmacodynamic effects of this compound in animal models were not found within the scope of the search results. Research in animal models for other compounds has provided insights into their effects on various biomarkers and physiological outcomes nih.gov.

Investigation of Biological Impact in Non-Human Organism Models

Research into the biological impact of this compound and related sesquiterpene lactones in non-human organism models has been conducted to understand their potential effects. Animal models, such as rodents and non-human primates, are utilized in biological and biomedical research due to varying degrees of genetic, anatomical, and physiological similarities to humans, although important differences exist that can impact the translatability of findings. researchgate.netcam.ac.uknavs.orgnih.gov Studies in these models can provide insights into biological processes and the potential efficacy of compounds. researchgate.netcam.ac.uknih.gov

While specific detailed findings on this compound's biological impact in non-human organism models were not extensively available in the search results, research on sesquiterpene lactones in general has been conducted in various biological systems, including in vivo studies. dntb.gov.uanih.govresearchgate.net These studies often aim to assess the effects of these compounds on different biological pathways or disease models. nih.govnih.gov The use of non-human models allows for the investigation of complex biological interactions that may not be fully replicated in in vitro systems. researchgate.netresearchgate.net

Comparative Biological Activity of this compound and its Natural/Synthetic Analogues

The biological activity of this compound can be compared to that of its natural and synthetic analogues to understand structure-activity relationships and identify compounds with potentially enhanced or altered properties. This compound is a natural product, and its structure, like other sesquiterpene lactones, contains functional groups such as α-methylene-lactones and cyclopentenone rings that are often associated with biological activity. slideheaven.com

Natural analogues of this compound, such as carolenin and carolenalone, have also been isolated from Helenium autumnale. dntb.gov.uaresearchgate.net Comparative studies involving these natural analogues can help elucidate how subtle structural variations influence biological effects. For instance, differences in stereochemistry or the presence of additional functional groups in analogues like carolenin or carolenalone compared to this compound could lead to differential interactions with biological targets. dntb.gov.ua

Synthetic analogues of natural compounds are often developed to improve potency, specificity, or other pharmacological properties. nih.govnih.gov While specific synthetic analogues of this compound and their comparative biological activity were not detailed in the provided search results, research on synthetic analogues of other natural compounds, such as curcumin, demonstrates this approach. nih.govnih.gov These studies involve synthesizing compounds with modifications to the core structure and then evaluating their biological activities, such as growth-suppressive effects against cell lines. nih.gov This comparative analysis helps in understanding which structural features are critical for the observed biological activity.

Structure Activity Relationship Sar and Computational Studies of Carolenalin

Systematic Elucidation of Pharmacophores and Key Structural Features

The biological activity of many sesquiterpene lactones, including those structurally related to Carolenalin (B1227965), is significantly influenced by the presence and reactivity of key functional groups. A primary pharmacophore identified in many active sesquiterpene lactones is the α-methylene-γ-lactone moiety. This group is known to act as a Michael acceptor, capable of undergoing nucleophilic attack by sulfhydryl (-SH) groups of cysteine residues in target proteins. This alkylation process is considered a major mechanism by which sesquiterpene lactones exert their biological effects, such as inhibiting pro-inflammatory pathways like NF-κB and MAPK signaling.

Research findings on related sesquiterpene lactones suggest that the presence of an α-methylene-γ-lactone moiety enhances cytotoxic activity. Modifications or reductions of double bonds in other parts of the molecule can lead to a significant decrease in activity. The position and type of ester groups or hydroxyl groups can also modulate activity by affecting factors such as lipophilicity, solubility, and specific interactions with binding sites.

Impact of Functional Group Modifications on Biological Interactions

Modifications to the functional groups of sesquiterpene lactones can profoundly alter their biological interactions and potency. The reactivity of the α-methylene-γ-lactone is paramount, and its modification (e.g., reduction of the double bond) typically leads to a significant loss of alkylating potential and consequently, reduced biological activity.

The presence of epoxide rings, another common feature in some sesquiterpene lactones, can also contribute to reactivity by acting as electrophilic centers, capable of alkylating nucleophilic sites in biomolecules. The position and stereochemistry of these epoxides are critical for their reactivity and the resulting biological effect.

While specific detailed data tables on the impact of systematic functional group modifications solely on this compound's activity were not found in the search results, the general principles derived from studies on other sesquiterpene lactones provide a strong framework for understanding how such modifications would likely affect this compound. The core guaianolide structure and the α-methylene-γ-lactone are key determinants of activity, with other substituents fine-tuning the potency and specificity of interaction.

Computational Chemistry Approaches in Ligand Design and Target Interaction Prediction

Computational chemistry plays a vital role in modern drug discovery and natural product research, complementing experimental SAR studies by providing insights into molecular properties, interactions with biological targets, and predicting activity. These approaches are increasingly applied to complex natural products like sesquiterpene lactones to understand their behavior at the molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a specific protein target and to estimate the binding affinity. For sesquiterpene lactones, docking studies can help visualize how the molecule fits into the active site of enzymes or binding pockets of receptors involved in inflammatory pathways or cancer. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and potential covalent interactions (e.g., Michael addition of the α-methylene-γ-lactone to cysteine residues).

Molecular dynamics simulations extend docking by simulating the movement of the ligand and target protein over time in a simulated physiological environment. This provides a more dynamic view of the binding process and can account for the flexibility of both the ligand and the protein, offering a more refined understanding of the stability of the complex and the conformational changes that may occur upon binding. While specific molecular dynamics studies for this compound were not found, these methods are applicable to understanding the dynamic interactions of sesquiterpene lactones with their targets.

Computational studies, including molecular modeling and docking, have been used to explain the SAR of related sesquiterpene lactones by revealing their binding modes and interactions with target enzymes like cyclooxygenase (COX) enzymes and kinases.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate chemical structure (represented by molecular descriptors) with biological activity. By analyzing a series of compounds with known structures and activities, QSAR models can identify the molecular features that are statistically significant predictors of activity. These models can then be used to predict the activity of new, untested compounds.

For sesquiterpene lactones, QSAR studies can involve calculating various molecular descriptors, such as electronic properties, steric parameters, lipophilicity, and topological indices. These descriptors are then used to build regression or classification models that relate structure to a specific biological endpoint (e.g., cytotoxicity, enzyme inhibition IC50 values).

One study on related compounds utilized QSAR based on molecular descriptors and found that cytotoxicity was strongly dependent on the number and type of alkylating centers (like the α-methylene-γ-lactone), molecular conformation, and the number of hydrogen bond acceptors. These findings highlight the utility of QSAR in quantifying the contribution of different structural features to the observed activity.

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics involves the use of computational and informational techniques to analyze chemical data. In the context of this compound and sesquiterpene lactones, chemoinformatic approaches can be used to explore the chemical space occupied by this class of compounds, identify structural diversity, and find relationships between structural similarity and biological activity.

Techniques such as structural similarity searching, clustering, and scaffold analysis can help in understanding how this compound relates to other known active or inactive sesquiterpene lactones. This analysis can guide the selection of compounds for synthesis or testing, helping to prioritize the exploration of chemical space around the this compound structure to discover novel analogs with potentially improved properties. Chemoinformatic analysis can also involve building and analyzing structural similarity networks to predict the activities of unknown metabolites based on the known activities of structurally similar compounds.

While specific detailed chemoinformatic analyses focused solely on this compound were not found, these methods are broadly applicable to the study of natural product scaffolds like the guaianolide core of this compound, aiding in the systematic exploration and understanding of the relationship between structure and activity within this chemical class.

Advanced Analytical and Bioanalytical Methodologies for Carolenalin Research

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis in Research Samples

Chromatographic methods are fundamental for the isolation, purification, and quantification of carolenalin (B1227965) from its natural source, Helenium autumnale, and for its analysis in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile sesquiterpene lactones due to its high resolution, sensitivity, and applicability to a wide range of polarities. nih.govresearchgate.net For quantitative analysis, HPLC is typically coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). Reversed-phase columns, such as C18, are commonly used with gradient elution systems, often involving mixtures of water (frequently acidified with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgjfda-online.comjfda-online.com This allows for the separation of this compound from other closely related sesquiterpene lactones. Method validation for quantitative purposes involves establishing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). rsc.orgjfda-online.comoup.com For instance, validated HPLC-DAD methods for other sesquiterpene lactones have achieved excellent linearity (r² > 0.999) and low LODs, demonstrating the suitability of this technique for the robust quantification of this compound in plant extracts and other research samples. rsc.orgoup.com

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or derivatized sesquiterpenes. nih.govresearchgate.net In the initial studies on this compound, GC was performed on packed columns, such as 6% Apiezon L on Chromosorb W, to analyze related compounds. jfda-online.com Modern GC analysis utilizes high-resolution capillary columns (e.g., DB-1, DB-5, or Carbowax phases) which offer superior separation efficiency. researchgate.net The choice of stationary phase is critical; polar columns are used for polar analytes, while non-polar columns are suited for hydrocarbons. nih.gov For analysis, this compound may require derivatization to increase its volatility and thermal stability. GC-MS analysis provides not only retention time data for quantification but also mass spectra that aid in the structural confirmation of the analyte. orientjchem.org

Table 1: Representative HPLC Conditions for Quantitative Analysis of Sesquiterpene Lactones

| Parameter | Condition 1 (based on Ixeris chinensis analysis) jfda-online.comjfda-online.com | Condition 2 (based on Inula britannica analysis) rsc.org | Condition 3 (based on Parthenium hysterophorous analysis) oup.com |

|---|---|---|---|

| Column | Hypersil ODS-2 (250 mm x 4.6 mm, 5 µm) | Luna C18 (250 mm x 4.6 mm, 5 µm) | Merck Si60 Silica (B1680970) (250 mm x 4 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient) | Acetonitrile and 0.2% Acetic Acid-Water (Gradient) | Isopropyl alcohol and Hexane (15:85, Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 238 nm | UV at 210 nm | UV at 205 nm |

| Temperature | 30°C | Not specified | Not specified |

High-Resolution Mass Spectrometry for Metabolite Identification and Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of unknown compounds and the identification of metabolites. creative-proteomics.com Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in identifying novel compounds or their metabolic products. researchgate.net

In the context of this compound research, HRMS is crucial for identifying its metabolites in biological systems, such as human liver microsomes. tandfonline.com Studies on other sesquiterpene lactones using techniques like LC-Q-TOF-MS/MS have revealed common metabolic pathways. tandfonline.com These include phase I reactions like hydroxylation, hydration, and carboxylation, as well as phase II conjugation reactions, most commonly glucuronidation. tandfonline.com By analyzing the mass shifts between the parent compound (this compound) and its metabolites, researchers can deduce the specific biotransformations that have occurred. For example, the identification of a this compound 4-O-beta-D-glucoside demonstrates a phase II conjugation pathway. The fragmentation patterns (MS/MS) generated by HRMS provide further structural information, helping to pinpoint the location of metabolic modifications on the this compound scaffold. sci-hub.senih.gov This data is essential for mapping the complete metabolic pathway of this compound, which in turn is vital for understanding its bioavailability and clearance.

NMR Spectroscopy for Ligand-Target Interaction Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation and conformational analysis of natural products like this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments were instrumental in determining the original structure and stereochemistry of this compound and its companion compound, carolenin. nih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide detailed information about the connectivity of atoms and their spatial arrangement, defining the compound's three-dimensional shape in solution.

Beyond initial structural determination, advanced NMR techniques are powerful for studying the interactions between a small molecule (ligand) like this compound and its biological targets, such as proteins or enzymes. acs.org Saturation Transfer Difference (STD-NMR) is a particularly useful method. In an STD-NMR experiment, selective saturation of signals from the protein target is transferred to a ligand that binds to it. Only the protons of the ligand in close contact with the protein will receive this saturation, resulting in a detectable signal attenuation. This allows for the mapping of the binding epitope of the ligand, revealing which parts of the this compound molecule are directly involved in the interaction. acs.org Such studies, often complemented by computational molecular docking, can validate target engagement and provide critical insights into the molecular basis of this compound's biological activity. researchgate.netmdpi.com

Table 2: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-14 Me | 1.08 | s | - |

| C-15 Me | 1.19 | d | 7.5 |

| C-8 | 5.08 | m | - |

| C-9 | 5.40 | d | 2.5 |

Data adapted from the original structural elucidation literature. nih.gov Note: This table presents a selection of key signals described in the original research.

Development of Novel Biosensors and High-Throughput Assays for Mechanistic Investigations

To accelerate the discovery process and delve deeper into the mechanisms of action, modern drug research relies on novel biosensors and high-throughput screening (HTS) assays. nih.gov While specific biosensors for this compound have not been reported, the development of such tools is a feasible and promising research direction.

Novel Biosensors: Genetically encoded biosensors, such as those based on riboswitches or engineered proteins, could be developed to detect this compound inside living cells in real-time. nih.govresearchgate.net For example, a riboswitch could be designed to bind this compound and regulate the expression of a reporter gene (e.g., GFP), providing a fluorescent readout of the compound's intracellular concentration and dynamics. nih.gov Another approach involves using enzymes that are substrates for the analyte as recognition modules in FRET-based biosensors, a strategy that has been successfully applied to other lactones like strigolactones. biorxiv.org Such biosensors would be invaluable for optimizing metabolic engineering efforts to increase this compound production in heterologous systems or for studying its cellular uptake and distribution. nih.gov

High-Throughput Assays (HTS): HTS platforms allow for the rapid screening of thousands of compounds for a specific biological activity. nih.gov In the context of this compound research, HTS assays would be essential for investigating its mechanism of action. For example, if this compound is hypothesized to inhibit a particular enzyme, an HTS-compatible enzymatic assay could be used to confirm this activity and determine its potency. Cell-based HTS assays are also critical for assessing effects on cellular pathways, such as proliferation, apoptosis, or signaling cascades (e.g., NF-κB pathway), which are known targets for other sesquiterpene lactones. nih.govmontana.edu These assays often use colorimetric, fluorescent, or luminescent readouts in a multi-well plate format, enabling efficient and large-scale mechanistic investigations. nih.gov

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Understanding where a molecule accumulates within a cell is fundamental to understanding how it works. nih.govnih.gov Advanced imaging techniques offer the ability to visualize the subcellular localization of small molecules like this compound, providing direct evidence of its site of action.

Fluorescence Microscopy: A common strategy involves chemically modifying the molecule of interest with a fluorescent tag (a fluorophore). nih.gov This approach was successfully used for a related sesquiterpene lactone, where a fluorescent derivative of helenalin (B1673037) was synthesized to visualize its accumulation in skin layers via fluorescence microscopy. d-nb.info A similar strategy could be applied to this compound, creating a fluorescent probe that retains its biological activity. This probe could then be introduced to cells and visualized using confocal microscopy to determine if it localizes to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum. researchgate.net

Label-Free Imaging Techniques: A significant challenge with fluorescent tagging is that the tag itself can alter the molecule's distribution and activity. nih.gov To overcome this, advanced label-free imaging methods are being developed. Techniques like secondary ion mass spectrometry (SIMS), including Multiplexed Ion Beam Imaging (MIBI), can visualize the distribution of structurally unmodified small molecules at subcellular resolution by detecting their elemental or isotopic composition. researchgate.net These powerful methods could, in principle, map the precise location of native this compound within cells and even visualize its co-localization with specific protein targets, offering an unprecedented view of its molecular interactions in their natural context. researchgate.net

Research Applications and Future Directions in Carolenalin Studies

Perspectives on the Broader Scientific Impact of Carolenalin (B1227965) Discoveries

The discovery and structural characterization of natural compounds like this compound contribute to the broader scientific understanding of chemical diversity in nature and the chemotaxonomy of plant species. This compound, as a guaianolide sesquiterpene lactone found in Helenium autumnale, has contributed to the chemical profile of this plant and the Asteraceae family nih.gov. Studies on the distribution and structure of sesquiterpene lactones serve as taxonomic characters, aiding in the classification and understanding of evolutionary relationships within plant groups nih.gov. Therefore, the discoveries related to this compound have had an impact within the field of chemotaxonomy and natural product chemistry by adding to the knowledge base of compounds found in Helenium species and the Asteraceae family.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.